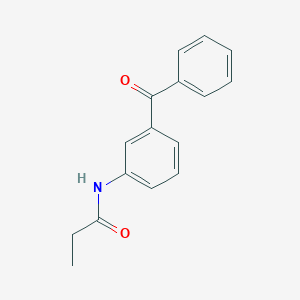

![molecular formula C13H16F3N5S B249567 3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B249567.png)

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MRS2500 and is a selective antagonist of P2Y1 receptors. P2Y1 receptors are a class of purinergic receptors that play a crucial role in various physiological processes, including platelet aggregation, vascular smooth muscle contraction, and neurotransmitter release.

Mecanismo De Acción

MRS2500 selectively antagonizes P2Y1 receptors, which are activated by extracellular nucleotides such as ATP and ADP. P2Y1 receptors are widely distributed in various tissues and play a crucial role in various physiological processes. By selectively antagonizing P2Y1 receptors, MRS2500 modulates the downstream signaling pathways and physiological processes that are regulated by these receptors.

Biochemical and Physiological Effects

MRS2500 has been shown to have various biochemical and physiological effects, including inhibition of platelet aggregation, modulation of synaptic transmission and plasticity, and inhibition of cancer cell growth and metastasis. These effects are mediated by the selective antagonism of P2Y1 receptors and the modulation of downstream signaling pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MRS2500 has several advantages as a research tool, including its high selectivity for P2Y1 receptors, its ability to modulate various physiological processes, and its potential therapeutic applications in various fields. However, the synthesis process is complex and requires specialized expertise in organic chemistry, which may limit its availability and accessibility for some researchers.

Direcciones Futuras

There are several future directions for the research and development of MRS2500, including the identification of new therapeutic applications, the optimization of the synthesis process, and the development of new analogs with improved pharmacological properties. Additionally, further studies are needed to elucidate the precise mechanisms of action of MRS2500 and its downstream effects on various physiological processes.

Métodos De Síntesis

The synthesis of MRS2500 involves several steps, including the formation of the tetrazole ring, sulfide formation, and coupling with the benzyl group. The synthesis process is complex and requires specialized expertise in organic chemistry.

Aplicaciones Científicas De Investigación

MRS2500 has been extensively studied for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, MRS2500 has been shown to modulate synaptic transmission and plasticity, making it a potential therapeutic target for neurological disorders such as Alzheimer's disease and epilepsy.

In cardiovascular disease, MRS2500 has been shown to inhibit platelet aggregation and reduce thrombus formation, making it a potential therapeutic agent for the prevention of thrombotic events such as stroke and heart attack. In cancer research, MRS2500 has been shown to inhibit the growth and metastasis of various types of cancer cells, making it a potential therapeutic agent for the treatment of cancer.

Propiedades

Nombre del producto |

3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-[2-(trifluoromethyl)benzyl]propan-1-amine |

|---|---|

Fórmula molecular |

C13H16F3N5S |

Peso molecular |

331.36 g/mol |

Nombre IUPAC |

3-(1-methyltetrazol-5-yl)sulfanyl-N-[[2-(trifluoromethyl)phenyl]methyl]propan-1-amine |

InChI |

InChI=1S/C13H16F3N5S/c1-21-12(18-19-20-21)22-8-4-7-17-9-10-5-2-3-6-11(10)13(14,15)16/h2-3,5-6,17H,4,7-9H2,1H3 |

Clave InChI |

LSZRWDWASUNLCF-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2C(F)(F)F |

SMILES canónico |

CN1C(=NN=N1)SCCCNCC2=CC=CC=C2C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B249491.png)

![3-cyclohexyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B249494.png)

![2-[Methyl(trityl)amino]ethanol](/img/structure/B249497.png)

![5-[(2-Methylphenoxy)methyl]-3-furoic acid](/img/structure/B249498.png)

![4-{[(4-Isopropylbenzyl)amino]methyl}benzoic acid](/img/structure/B249514.png)

![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-methylmethanamine](/img/structure/B249516.png)

![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B249518.png)

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)

![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)

![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-methyl-2-propanamine](/img/structure/B249522.png)

![2-Chloro-4-[(4-ethoxybenzyl)amino]benzoic acid](/img/structure/B249523.png)